Ethyl 2-cyano-2-(hydroxyimino)acetate

Description

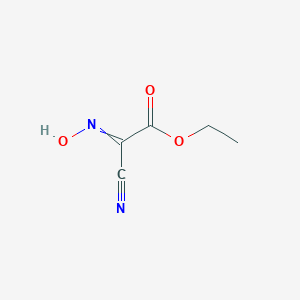

Structure

3D Structure

Propriétés

Numéro CAS |

3849-21-6 |

|---|---|

Formule moléculaire |

C5H6N2O3 |

Poids moléculaire |

142.11 g/mol |

Nom IUPAC |

ethyl 2-cyano-2-hydroxyiminoacetate |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h9H,2H2,1H3 |

Clé InChI |

LCFXLZAXGXOXAP-UHFFFAOYSA-N |

SMILES isomérique |

CCOC(=O)/C(=N/O)/C#N |

SMILES canonique |

CCOC(=O)C(=NO)C#N |

Autres numéros CAS |

3849-21-6 56503-39-0 |

Pictogrammes |

Irritant |

Synonymes |

3849-21-6; Ethylcyanoglyoxylate-2-oxime; Ethylcyano(hydroxyimino)acetate; Ethyl2-cyano-2-(hydroxyimino)acetate; Ethylisonitrosocyanoacetate; Ethylcyanoglyoxalate-2-oxime; SBB007937; Ethyl(hydroxyimino)cyanoacetate; Ethyloximinocyanoacetate; Aceticacid,cyano(hydroxyimino)-,ethylester; Oxyma; LCFXLZAXGXOXAP-QPJJXVBHSA-N; ethyl(2E)-cyano(hydroxyimino)acetate; Ethyl(2E)-cyano(hydroxyimino)ethanoate; (E)-ethyl2-cyano-2-(hydroxyimino)acetate; ethyl-cyanoacetate; PubChem21633; 2-Ethyloximinocyanocaetate; Ethylcyanoglyoxylateoxime; AC1O46QV; Ethylcyanoglyoxalate2-oxime; Ethylcyano(isonitroso)acetate; 233412_ALDRICH; ethylcyano(hydroxyimino)formate; MolPort-000-679-504 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) for Researchers and Drug Development Professionals

Introduction

Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known by its trade name Oxyma, is a crucial oxime compound utilized extensively in the field of organic synthesis, particularly in peptide and amide bond formation.[1] Its primary function is as a highly effective coupling additive in carbodiimide-mediated reactions, serving as a superior and safer alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | This compound[3] |

| Synonyms | Oxyma, OxymaPure, Ethyl cyanoglyoxylate-2-oxime, Ethyl (hydroxyimino)cyanoacetate[4] |

| CAS Number | 3849-21-6[3][5] |

| Molecular Formula | C₅H₆N₂O₃[3] |

| Molecular Weight | 142.11 g/mol [3] |

| Appearance | White powder/solid[1] |

| Melting Point | 130-132 °C |

| pKa | 4.60[1][2] |

| Solubility | Soluble in DMF, NMP, MeCN, DCM, and H₂O; partially soluble in toluene |

Chemical Structure

The chemical structure of this compound is as follows:

Linear Formula: NCC(=NOH)CO₂C₂H₅

SMILES: CCOC(=O)C(=N\O)\C#N

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of ethyl cyanoacetate (B8463686) with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.[1]

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Acetic acid (glacial)[6]

-

Hydrochloric acid (2N HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Water

Procedure:

-

To a stirred solution of ethyl cyanoacetate in water, add sodium nitrite.[6]

-

Slowly add glacial acetic acid to the mixture while maintaining the temperature between 20-25°C.[6]

-

Continue stirring the mixture. The sodium salt of the oxime will begin to precipitate as yellow crystals.[6]

-

After stirring for 12-16 hours, collect the crystals by filtration.[6]

-

Dissolve the collected crystals in 2N hydrochloric acid.[6]

-

Extract the aqueous solution with diethyl ether (three times).[6]

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.[6]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield crystalline this compound.[6] The product can be further purified by recrystallization from boiling water.

Application in Peptide Synthesis: A General Protocol

This compound is primarily used as a coupling additive with carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation and suppress racemization.[1][2]

Materials:

-

N-protected amino acid

-

Amine or C-protected amino acid

-

This compound (Oxyma)

-

Carbodiimide (B86325) (e.g., EDC, DCC)

-

Solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Diisopropylethylamine (DIPEA))

Procedure:

-

Dissolve the N-protected amino acid (1 equivalent) and this compound (1 equivalent) in a suitable solvent.

-

Add the carbodiimide (1 equivalent) to the solution and stir for a few minutes for pre-activation.

-

Add the amine or C-protected amino acid (1-1.5 equivalents) and a base such as DIPEA (1.5 equivalents) to the reaction mixture.[7]

-

Stir the reaction at room temperature until completion, which can be monitored by techniques like TLC or LC-MS.

-

Upon completion, the reaction mixture is typically diluted, washed with acidic and basic aqueous solutions to remove unreacted starting materials and byproducts, and the organic layer is dried and concentrated to yield the peptide product.[7]

Mechanism of Action in Peptide Coupling

The most common strategy for amide bond synthesis is the condensation of a carboxylic acid and an amine using a carbodiimide.[2] The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] However, this intermediate is unstable and can undergo side reactions, leading to the formation of an inactive N-acylurea or racemization of the amino acid.[2]

Ethyl 2-cyano-2-(hydroxyiminfo)acetate (Oxyma) is added to mitigate these side reactions.[2] It reacts with the O-acylisourea intermediate to form a more stable active ester.[8] This active ester then efficiently reacts with the amine to form the desired amide bond with minimal racemization.[2][8]

Caption: Carbodiimide-mediated peptide coupling with Oxyma.

Advantages Over Traditional Additives

This compound offers several significant advantages over benzotriazole-based additives like HOBt and HOAt:

-

Safety: It is non-explosive and has a higher thermal stability, posing a significantly lower safety risk.[2][9]

-

Efficiency: It demonstrates remarkable capacity to suppress racemization and shows impressive coupling efficiency, often superior to HOBt and comparable or even superior to HOAt in demanding syntheses.[9][10]

-

Green Chemistry: It is compatible with a wide range of "green" solvents, contributing to more environmentally friendly synthetic processes.[2]

Conclusion

This compound (Oxyma) has established itself as an indispensable tool in modern organic and medicinal chemistry. Its high efficiency in promoting amide bond formation while minimizing side reactions and racemization, coupled with its superior safety profile, makes it the additive of choice for peptide synthesis and drug development. The detailed protocols and mechanistic understanding provided in this guide are intended to facilitate its effective application by researchers and scientists in their synthetic endeavors.

References

- 1. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 2. oxymapure.com [oxymapure.com]

- 3. This compound | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. prayoglife.com [prayoglife.com]

- 5. 3849-21-6|this compound|BLD Pharm [bldpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

Spectral Analysis of Ethyl 2-cyano-2-(hydroxyimino)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-cyano-2-(hydroxyimino)acetate (also known as Oxyma), a crucial reagent in peptide synthesis and other areas of organic chemistry. This document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for their acquisition.

Core Spectral Data

The following tables summarize the key spectral data for this compound. Due to the limited availability of publicly accessible, fully interpreted raw data, the NMR and MS data are presented as predicted values based on the compound's structure and known spectroscopic principles. The IR data is based on published experimental values.

Table 1: ¹H NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Singlet (broad) | 1H | N-OH |

| ~4.40 | Quartet | 2H | O-CH₂ -CH₃ |

| ~1.40 | Triplet | 3H | O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectral Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~162 | C =O (Ester) |

| ~140 | C =NOH |

| ~115 | C ≡N (Nitrile) |

| ~64 | O-C H₂-CH₃ |

| ~14 | O-CH₂-C H₃ |

Table 3: IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 - 3100 | Broad | O-H stretch (oxime) |

| ~2240 | Medium | C≡N stretch (nitrile) |

| 1720 | Strong | C=O stretch (ester)[1] |

| 1671 | Medium | C=N stretch (oxime)[1] |

| 1076 | Medium | C-O stretch (ester)[1] |

Table 4: Mass Spectrometry Data (Predicted Fragmentation)

| m/z | Fragment Ion |

| 142 | [M]⁺ (Molecular Ion) |

| 113 | [M - C₂H₅]⁺ |

| 97 | [M - OC₂H₅]⁺ |

| 70 | [M - COOC₂H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited for the spectral analysis of small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: A sample of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

-

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition:

-

For ¹H NMR, a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded. The number of scans is optimized to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the low-abundance ¹³C nuclei. A larger number of scans is generally required compared to ¹H NMR.

-

-

Data Processing: The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal (0 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Technique):

-

Sample Preparation:

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is then transferred to a pellet-pressing die.

-

-

Pellet Formation: The die is placed in a hydraulic press, and pressure is applied to form a thin, transparent KBr pellet.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer. A background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then recorded, and the background is automatically subtracted. The resulting spectrum shows the infrared absorption bands of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

-

Gas Chromatography: A small volume of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron impact (EI), which causes them to form a molecular ion and fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

-

Visualizations

Workflow for Spectral Data Acquisition

Caption: General workflow for acquiring and interpreting spectral data.

References

A Technical Guide to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its Synonyms in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known by its trade name Oxyma, has emerged as a superior and safer coupling additive in modern peptide synthesis. This technical guide provides an in-depth overview of its alternative names, chemical properties, and synthesis. The core focus is on its application in peptide chemistry, detailing its mechanism of action in suppressing racemization and enhancing coupling efficiency. This document furnishes researchers with detailed experimental protocols for its use in both solution-phase and solid-phase peptide synthesis (SPPS) and presents comparative quantitative data on its performance against traditional benzotriazole-based additives.

Nomenclature and Identification

This compound is identified by a variety of names in chemical literature and commercial products. A comprehensive list of its synonyms is provided below.

Table 1: Synonyms and Identifiers for this compound

| Type | Name/Identifier |

| IUPAC Name | Ethyl (2Z)-2-cyano-2-(hydroxyimino)acetate |

| Common Name | Oxyma |

| Trade Name | Oxyma Pure® |

| CAS Number | 3849-21-6[1][2] |

| EC Number | 223-351-3[1] |

| Systematic & Other Names | 2-Cyano-2-(hydroxyimino)acetic acid ethyl ester[2] |

| Acetic acid, 2-cyano-2-(hydroxyimino)-, ethyl ester | |

| Cyano(hydroxyimino)acetic Acid Ethyl Ester[3] | |

| Ethyl (Hydroxyimino)Cyanoacetate[2] | |

| Ethyl 2-(Hydroxyimino) Cyanoacetate (B8463686) | |

| Ethyl 2-cyano-2-(hydroxyimino)ethanoate | |

| Ethyl 2-cyano-2-oxidoiminoacetate | |

| Ethyl 2-cyano-2-oximinoacetate | |

| Ethyl 2-hydroxyimino-2-cyanoacetate | |

| Ethyl Cyanoglyoxylate Oxime[3] | |

| Ethyl Cyanoglyoxylate-2-Oxime[2] | |

| Ethyl isonitrosocyanoacetate[2] | |

| Ethyl oximinocyanoacetate | |

| Glyoxylic acid, cyano-, ethyl ester, 2-oxime | |

| Isonitrosocyanoacetic Acid Ethyl Ester | |

| NSC 137667, NSC 41021, NSC 42116 |

Physicochemical Properties

Oxyma is a white to off-white crystalline solid soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM). Its key properties are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₆N₂O₃[1][4][5] |

| Molecular Weight | 142.11 g/mol [1][4] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 130-132 °C[6] |

| pKa | 4.60[1] |

| Solubility | Soluble in DCM, DMF, Methanol[1][3] |

Synthesis of this compound

Oxyma can be synthesized in high yield from ethyl cyanoacetate and a source of nitrous acid.[1]

Experimental Protocol for Synthesis

This protocol is based on the reaction of ethyl cyanoacetate with sodium nitrite (B80452) in an acidic medium.[1][6]

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Acetic acid or Phosphoric acid

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Distilled water

Procedure:

-

Dissolve sodium nitrite (8.3 g) in distilled water (50 mL).

-

To this solution, add ethyl cyanoacetate (11.3 g).

-

While stirring the mixture, add acetic acid (8 mL). The ester will dissolve, and yellow crystals of the sodium derivative will begin to precipitate.[6]

-

Allow the reaction to proceed overnight.

-

Collect the precipitated crystals by filtration.

-

Dissolve the crystals in 2 N hydrochloric acid (50 mL).

-

Extract the aqueous solution with diethyl ether (4 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield a crystalline residue.

-

The crude product can be purified by recrystallization from boiling water or ethanol/ethyl acetate (B1210297) to yield pure this compound (approx. 87% yield).[1][6]

Application in Peptide Synthesis

Oxyma is primarily used as a coupling additive in carbodiimide-mediated peptide bond formation. It serves as a highly effective and safer alternative to benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), which are known to have explosive properties.[7]

Mechanism of Action

During peptide synthesis, carbodiimides (e.g., DCC, DIC, EDC) activate the carboxylic acid of an N-protected amino acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to side reactions, particularly the formation of a 5(4H)-oxazolone, which leads to racemization of the chiral α-carbon.[8]

Oxyma intercepts this reactive O-acylisourea intermediate to form an active Oxyma-ester. This ester is more stable than the O-acylisourea, yet highly reactive towards the amine component of the next amino acid. This pathway minimizes the concentration of the problematic intermediates, thereby suppressing racemization and improving coupling efficiency.[8][9][10]

Performance and Quantitative Data

Experimental studies have consistently demonstrated that Oxyma is superior to HOBt and often comparable or superior to HOAt in terms of both coupling efficiency and suppression of racemization, especially in difficult coupling scenarios.[11]

Table 3: Comparative Performance of Coupling Additives in Peptide Synthesis

| Model Peptide Synthesis | Additive | Yield (%) | DL-Epimer (%) | Reference |

| Z-Phg-Pro-NH₂ (Solution Phase) | HOBt | - | 3.7 | [11][12] |

| HOAt | - | <1-2 | [12] | |

| Oxyma | >95 | 0.1 | [11][12] | |

| Z-Phe-Val-Pro-NH₂ (Segment Coupling) | HOBt | - | High | [13] |

| HOAt | - | Low | [13] | |

| Oxyma | High | Very Low | [13] | |

| H-Gly-His-Phe-NH₂ (SPPS) | HOBt | - | High | [13] |

| HOAt | - | Low | [13] | |

| Oxyma | High | Lower than HOAt | [13] |

Data is compiled from multiple sources and represents typical outcomes. "Phg" denotes phenylglycine, a residue highly prone to epimerization.

Experimental Protocols

Protocol for Solution-Phase Peptide Synthesis using Oxyma/DIC

This protocol describes a general procedure for coupling two amino acid derivatives in solution.

Materials:

-

N-protected amino acid (1.0 equiv)

-

Amino acid ester hydrochloride (1.0 equiv)

-

Oxyma (1.0 equiv)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.0 equiv)

-

N,N-Diisopropylethylamine (DIEA) (1.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1N HCl, 10% NaHCO₃ solution, and saturated NaCl (brine)

Procedure:

-

In a round-bottom flask, dissolve the N-protected amino acid (1.0 equiv) and Oxyma (1.0 equiv) in anhydrous DCM or DMF.[7]

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC (1.0 equiv) to the mixture and stir for 5-10 minutes for pre-activation.

-

Add the amino acid ester hydrochloride (1.0 equiv) to the reaction mixture, followed by DIEA (1.0 equiv) to neutralize the salt.[7]

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction mixture with ethyl acetate.[7][14]

-

Wash the organic phase successively with 1N HCl (2x), 10% NaHCO₃ (2x), and brine (1x).[14]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.[7]

-

Purify the crude product by column chromatography or recrystallization as needed.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Oxyma/DIC

This protocol outlines a typical coupling cycle in Fmoc-based SPPS.

Materials & Equipment:

-

Fmoc-protected resin

-

Fmoc-protected amino acid (3-5 equiv)

-

Oxyma (3-5 equiv)

-

DIC (3-5 equiv)

-

20-40% Piperidine in DMF (for Fmoc deprotection)

-

DMF, DCM

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.[15]

-

Fmoc Deprotection: Drain the DMF, add the piperidine/DMF solution, and agitate for 15-20 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.[15]

-

Coupling:

-

Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.[15]

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage: After the final coupling, perform a final Fmoc deprotection, wash the resin, and then treat with a cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) to release the peptide from the resin.[15]

Conclusion

This compound (Oxyma) is a highly efficient, safe, and cost-effective coupling additive for both solution-phase and solid-phase peptide synthesis. Its ability to significantly suppress racemization while promoting high coupling yields makes it an indispensable tool for the synthesis of high-purity peptides. For researchers and professionals in drug development, the adoption of Oxyma in synthesis protocols represents a move towards safer laboratory practices without compromising on the quality and integrity of the final peptide product.

References

- 1. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 2. CAS 3849-21-6: this compound [cymitquimica.com]

- 3. Ethyl Cyano(hydroxyimino)acetate 3849-21-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl Cyano(hydroxyimino)acetate | LGC Standards [lgcstandards.com]

- 6. prepchem.com [prepchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. oxymapure.com [oxymapure.com]

- 10. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the pKa and Acidity of Ethyl 2-cyano-2-(hydroxyimino)acetate

This compound, commonly known as Oxyma, is a crucial reagent in modern peptide synthesis, valued for its ability to suppress racemization and improve coupling efficiency. A thorough understanding of its acidity, quantified by its pKa value, is essential for its effective application. This technical guide provides a comprehensive overview of the pKa and acidity of this compound, including quantitative data, detailed experimental protocols for pKa determination, and a visual representation of the experimental workflow.

Quantitative Data Summary

The acidity of this compound is a key characteristic that underpins its function as an additive in peptide synthesis. It acts as a neutralizing agent due to its pronounced acidity.[1] The table below summarizes the reported pKa values for this compound.

| Parameter | Value | Method | Reference |

| pKa | 4.60 | Experimental | [1] |

| Predicted pKa | 6.18 ± 0.10 | Computational Prediction | [2] |

The experimental pKa value of 4.60 indicates that this compound is a moderately strong organic acid. This acidity is attributed to the electron-withdrawing effects of the cyano and ester groups, which stabilize the conjugate base formed upon deprotonation of the hydroxyl group of the oxime.

Experimental Protocols for pKa Determination

The determination of the pKa value of an organic compound like this compound can be achieved through various experimental techniques. Potentiometric titration is a widely used and reliable method. The following protocol provides a detailed methodology for determining the pKa value using this technique.

Potentiometric Titration Protocol

This protocol is a standard procedure for the determination of the dissociation constant of a weak acid.

1. Materials and Reagents:

-

This compound

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

High-purity water (Milli-Q or equivalent)

-

Standard pH buffer solutions (e.g., pH 4.00, 7.00, and 10.00)

2. Instrumentation:

-

A calibrated pH meter with a glass electrode

-

A magnetic stirrer and stir bar

-

A 25 mL or 50 mL burette

-

A temperature probe

3. Experimental Procedure:

-

Solution Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of high-purity water to prepare a solution of approximately 1-10 mM concentration.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

pH Meter Calibration:

-

Calibrate the pH meter using standard buffer solutions at the temperature at which the experiment will be conducted.

-

-

Titration:

-

Place a known volume (e.g., 50 mL) of the this compound solution into a beaker.

-

Immerse the calibrated pH electrode and temperature probe into the solution.

-

Begin stirring the solution at a constant, gentle rate.

-

Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, well past the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of NaOH added to obtain a titration curve.

-

Determine the equivalence point (Ve), which is the point of steepest slope on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The pKa is the pH at the half-equivalence point (Ve/2). At this point, the concentrations of the protonated and deprotonated forms of the analyte are equal.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the potentiometric titration experiment for pKa determination.

Caption: Workflow for pKa determination by potentiometric titration.

References

An In-depth Technical Guide to the Solubility of Ethyl 2-cyano-2-(hydroxyimino)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Ethyl 2-cyano-2-(hydroxyimino)acetate, a crucial reagent in peptide synthesis and other areas of chemical research. Understanding the solubility of this compound is paramount for its effective use in various applications, from reaction setup to purification processes. This document compiles available solubility data, presents a detailed experimental protocol for its determination, and visualizes the experimental workflow.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property of a substance, defined as the maximum concentration of a solute that can dissolve in a solvent to form a saturated solution at a given temperature and pressure. For researchers and drug development professionals, solubility data is critical for:

-

Reaction Kinetics: Ensuring that reagents are in the solution phase for reactions to proceed efficiently.

-

Formulation Development: Creating stable and effective formulations of active pharmaceutical ingredients (APIs).

-

Purification: Selecting appropriate solvents for crystallization and chromatography.

-

High-Throughput Screening: Preparing stock solutions for biological assays.

Solubility Profile of this compound

This compound is a white to off-white solid. Its solubility is a key parameter for its application as a coupling additive in peptide synthesis, where it is often used in organic solvents.[1] While comprehensive quantitative solubility data across a wide range of solvents is not extensively published, the available information from various sources is summarized below.

Quantitative Solubility Data

The following table presents the available quantitative solubility data for this compound. It is important to note that temperature and the purity of both the solute and the solvent can significantly affect solubility.

| Solvent/Solvent System | Temperature | Solubility |

| Dimethyl sulfoxide (B87167) (DMSO) | Not Specified | 100 mg/mL (703.68 mM) |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL (17.59 mM) |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (17.59 mM) |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (17.59 mM) |

Data sourced from MedChemExpress. It is noted that for DMSO, ultrasonic assistance may be needed and the use of newly opened, hygroscopic DMSO can significantly impact solubility.[2]

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in various common laboratory solvents.

| Solvent | Solubility Description |

| Dichloromethane (DCM) | Soluble |

| Dimethylformamide (DMF) | Soluble |

| N-Methyl-2-pyrrolidone (NMP) | Soluble |

| Acetonitrile (MeCN) | Soluble |

| Chloroform | Soluble |

| Methanol | Soluble |

| Ethyl acetate | Soluble |

| Water | Soluble |

| Toluene | Partially Soluble |

This information is a compilation from various chemical suppliers and literature sources.[1][3]

Experimental Protocol for Solubility Determination: Gravimetric Method

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in a given solvent. This method is reliable for determining the thermodynamic solubility of a solid compound.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or flasks with secure caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Desiccator

-

Spatula

-

Pipettes

Procedure

-

Preparation of Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation. b. Securely cap the vial to prevent solvent evaporation. c. Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). d. Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that thermodynamic equilibrium is reached. The solution should be continuously agitated during this time.

-

Sample Withdrawal and Filtration: a. After equilibration, allow the undissolved solid to settle. b. Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a pipette. c. Immediately filter the solution using a syringe filter to remove any undissolved solid particles. This step should be performed quickly to minimize temperature changes.

-

Gravimetric Analysis: a. Transfer a precisely known volume or mass of the clear filtrate into a pre-weighed, dry evaporation dish. b. Record the combined mass of the dish and the filtrate. c. Carefully evaporate the solvent in an oven at a temperature below the decomposition point of the compound. A vacuum oven can be used to facilitate evaporation at a lower temperature. d. Once the solvent is fully evaporated, place the dish containing the solid residue in a desiccator to cool to room temperature. e. Weigh the dish with the dry solid. f. Repeat the drying and weighing steps until a constant mass is obtained.

Calculation of Solubility

The solubility can be calculated using the following formulas:

-

Mass of dissolved solid = (Mass of dish + dry solid) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + filtrate) - (Mass of dish + dry solid)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solid / Mass of solvent) x 100

-

Solubility (mg/mL) = (Mass of dissolved solid in mg / Volume of filtrate in mL)

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the gravimetric determination of solubility.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide provides a summary of the currently available solubility data for this compound and a detailed protocol for its experimental determination. For researchers and professionals in drug development, a thorough understanding and accurate measurement of this compound's solubility are essential for its successful application. The provided methodology offers a robust framework for generating reliable solubility data in-house for various solvent systems relevant to specific research and development needs.

References

The Core Mechanism of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in Peptide Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, has emerged as a superior additive in peptide synthesis, offering a safer and more efficient alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt).[1][2] Its non-explosive nature, coupled with its remarkable ability to suppress racemization and enhance coupling efficiency, has solidified its role as a cornerstone in modern peptide chemistry.[1][3][4] This technical guide provides a comprehensive overview of the mechanism of action of Oxyma, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying chemical pathways.

The Fundamental Role of Oxyma in Peptide Bond Formation

In peptide synthesis, the formation of a peptide bond requires the activation of a carboxylic acid group of an amino acid to make it susceptible to nucleophilic attack by the amino group of another.[4][5] Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used for this activation.[5][6] The reaction of a carboxylic acid with a carbodiimide (B86325) generates a highly reactive O-acylisourea intermediate.[4][7] However, this intermediate is unstable and prone to side reactions, most notably racemization of the chiral amino acid and rearrangement to an inactive N-acylurea.[7][8]

This is where coupling additives like Oxyma play a critical role. Oxyma acts as an auxiliary nucleophile, intercepting the transient O-acylisourea intermediate to form a more stable and less racemization-prone active ester.[7][9] This Oxyma-ester then readily reacts with the amine component to form the desired peptide bond with high efficiency and minimal loss of stereochemical integrity.[7][9]

The Detailed Mechanism of Action

The carbodiimide-mediated peptide coupling in the presence of Oxyma can be delineated into the following key steps:

-

Activation of the Carboxylic Acid: The carbodiimide reacts with the N-protected amino acid to form the highly reactive O-acylisourea intermediate.

-

Formation of the Oxyma Active Ester: Oxyma rapidly reacts with the O-acylisourea intermediate, forming the corresponding Oxyma active ester and releasing the carbodiimide as a urea (B33335) byproduct. This step is crucial for preventing the side reactions associated with the O-acylisourea.

-

Peptide Bond Formation: The Oxyma active ester, being sufficiently reactive, undergoes nucleophilic attack by the free amino group of the second amino acid (or the growing peptide chain), resulting in the formation of the peptide bond and the release of Oxyma.

This mechanistic pathway is visualized in the following diagram:

Caption: Mechanism of Oxyma-mediated peptide coupling.

Quantitative Performance Data

Numerous studies have demonstrated the superiority of Oxyma over traditional coupling additives. The following tables summarize comparative data on coupling efficiency and racemization suppression.

Table 1: Comparison of Coupling Efficiency (Yield/Purity)

| Peptide Sequence / Model | Coupling Reagents | Additive | Purity / Yield | Reference |

| ABRF Peptide | DIPCDI | Oxyma | Higher Yield than HOBt | [3] |

| H-Tyr-MeGly-MeGly-Phe-Leu-NH2 | DIPCDI | Oxyma | Consistently better results than HOBt | [3] |

| Z-Phg-OH + H-Pro-NH2 | DIPCDI | Oxyma | Higher Yield than HOBt | [3] |

| ACP (65-74) | DIC | Oxyma | 69% Yield | [3] |

| Z-L-Phg-Val-OMe | EDC-HCl | Oxyma | Increased yield compared to HOBt | [9] |

Table 2: Comparison of Racemization Suppression (% of D-isomer)

| Peptide Model | Coupling Reagents | Additive | % Racemization (D-isomer) | Reference |

| Z-Phg-Pro-NH2 | DIPCDI | Oxyma | Comparable to HOAt, better than HOBt | [3] |

| Z-L-Phg-Val-OMe | EDC-HCl | Oxyma | 0.1% | [9] |

| Z-L-Phg-Val-OMe | EDC-HCl | HOBt | 3.7% | [9] |

| Z-L-Phg-Val-OMe | EDC-HCl | HOAt | <1-2% | [9] |

| H-Gly-Cys-Phe-NH2 | DIPCDI | Oxyma | Lower than HOBt | [3] |

| H-Gly-His-Phe-NH2 | - | Oxyma-B | More effective than Oxyma and benzotriazoles | [10] |

Physicochemical Properties of Oxyma

The effectiveness of Oxyma is also attributed to its physicochemical properties.

| Property | Value | Reference |

| pKa | 4.60 | [6] |

| Appearance | White crystalline solid | [6][11] |

| Solubility | Soluble in DMF, NMP, MeCN, DCM, H2O; partially soluble in toluene | [6][11] |

| Safety | Non-explosive and thermally stable | [1][3] |

Experimental Protocols

The following are generalized protocols for the use of Oxyma in both solution-phase and solid-phase peptide synthesis.

Protocol for Solution-Phase Peptide Coupling using Oxyma/DIC

This protocol is suitable for the coupling of an N-protected amino acid to an amino acid ester.

Materials:

-

N-protected amino acid (e.g., Z-L-Phg-OH) (1.0 equiv)

-

Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl) (1.0 equiv)

-

This compound (Oxyma) (1.0 equiv)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.0 equiv)

-

N,N-Diisopropylethylamine (DIEA) (1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 N Hydrochloric acid (HCl)

-

10% Sodium bicarbonate (NaHCO3) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the N-protected amino acid (1.0 equiv) and Oxyma (1.0 equiv) in anhydrous DMF.[7]

-

Cool the solution to 0 °C in an ice bath.[7]

-

Activation: Add DIC (1.0 equiv) to the reaction mixture.[7]

-

Coupling: To the reaction mixture, add the amino acid ester hydrochloride (1.0 equiv) and DIEA (1.0 equiv) to neutralize the hydrochloride salt.[7]

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.[7]

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic phase sequentially with 1 N HCl, 10% NaHCO3 solution, and brine.[7]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude peptide.[7]

-

Purification: The crude peptide can be purified by recrystallization or column chromatography on silica (B1680970) gel.[7]

Caption: General workflow for solution-phase peptide synthesis with Oxyma.

Protocol for Solid-Phase Peptide Synthesis (SPPS) using Oxyma/DIC

This protocol outlines a manual Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide or Wang resin

-

This compound (Oxyma)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine (B6355638) solution in DMF (e.g., 20%)

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes.[3]

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for a specified time (e.g., 2 x 10 min) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.[3]

-

Amino Acid Coupling:

-

In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equiv) with DIC (3-5 equiv) and Oxyma (3-5 equiv) in DMF for a few minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction with a ninhydrin (B49086) test.[3]

-

-

Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.[3]

-

Chain Elongation: Repeat steps 2-4 for each amino acid in the sequence.[3]

-

Final Deprotection and Cleavage: After coupling the final amino acid, perform a final Fmoc deprotection. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.[3]

-

Peptide Precipitation and Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.[3]

Caption: General workflow for solid-phase peptide synthesis with Oxyma.

Oxyma-Based Standalone Coupling Reagents

The success of Oxyma as an additive has led to the development of standalone coupling reagents that incorporate the Oxyma moiety, such as COMU® ((1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) and PyOxim.[4][12][13] These reagents offer high reactivity and solubility, further simplifying coupling protocols.[1][14] COMU, for instance, contains a morpholino group that acts as an internal base, reducing the need for an external base.[2][13]

Potential Side Reactions

While Oxyma is highly effective, a potential side reaction has been identified when it is used with DIC, leading to the formation of hydrogen cyanide (HCN).[15] This reaction is more pronounced at higher temperatures and with prolonged pre-activation times.[15] To mitigate this risk, it is recommended to add Oxyma to the reaction mixture shortly after the amino acid and DIC, or to use alternative carbodiimides.[15]

Conclusion

This compound (Oxyma) has proven to be an indispensable tool in modern peptide synthesis. Its mechanism of action, centered on the efficient formation of a stable active ester, effectively minimizes racemization and other side reactions, leading to higher yields and purities of synthetic peptides. Its favorable safety profile further enhances its appeal over traditional benzotriazole-based additives. The quantitative data and detailed protocols provided in this guide underscore the significant advantages of incorporating Oxyma and its derivatives into peptide synthesis workflows, empowering researchers to tackle even the most challenging peptide sequences with greater success.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Oxyma-B, an excellent racemization suppressor for peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxyma - Enamine [enamine.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A Comprehensive Technical Guide for Researchers

An in-depth exploration of the discovery, history, applications, and experimental protocols of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) as a pivotal reagent in modern chemical synthesis.

Introduction

This compound, commonly known as Oxyma or OxymaPure®, has emerged as a cornerstone reagent in contemporary organic synthesis, particularly in the realm of peptide chemistry and amide bond formation. Its ascent to prominence is largely attributed to its exceptional performance as a coupling additive, offering a safer and often more efficient alternative to traditional reagents like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and diverse applications of Oxyma, supplemented with detailed experimental protocols and comparative data to aid researchers in its effective utilization.

Discovery and History: A Safer Alternative to Explosive Predecessors

The development of robust and reliable methods for amide bond formation has been a central theme in organic chemistry, driven by the need to synthesize peptides, pharmaceuticals, and other complex molecules. For many years, carbodiimides were the reagents of choice for activating carboxylic acids, but their use was often plagued by side reactions and racemization of chiral centers. The introduction of additives such as HOBt and HOAt in the 1970s marked a significant advancement, as they effectively suppressed these side reactions and improved coupling efficiencies.

However, a major drawback of benzotriazole-based additives is their inherent explosive nature, posing significant safety risks in both laboratory and industrial settings. This critical safety concern spurred the search for non-explosive alternatives that could match or exceed the performance of HOBt and HOAt.

In this context, this compound (Oxyma) was identified as a promising candidate. While its synthesis was known, its potential as a superior coupling additive was systematically explored and popularized in the early 2000s. Extensive studies demonstrated that Oxyma not only possessed a superior safety profile, being non-explosive, but also exhibited remarkable efficacy in suppressing racemization and enhancing coupling yields, often outperforming HOBt and rivaling the more expensive HOAt.[1]

Synthesis of this compound

Oxyma is readily synthesized from inexpensive starting materials. The most common laboratory-scale synthesis involves the reaction of ethyl cyanoacetate (B8463686) with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and an acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

2N Hydrochloric acid (HCl)

Procedure:

-

To a solution of sodium nitrite (8.3 g, 120 mmol) in distilled water (50 ml), add ethyl cyanoacetate (11.3 g, 100 mmol).

-

Add acetic acid (8.0 ml, approx. 140 mmol) to the stirred mixture. The ester will dissolve, and yellow crystals of the sodium salt of the product will begin to precipitate.

-

Allow the reaction to stir overnight.

-

Collect the crystals by filtration and then dissolve them in 50 ml of 2N HCl.

-

Extract the aqueous solution with diethyl ether (4 x 50 ml).

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crystalline this compound. The product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or ethyl acetate. A typical yield is around 87%.[2]

Mechanism of Action in Peptide Coupling

Oxyma's efficacy as a coupling additive stems from its ability to form a highly reactive yet stable active ester with the carboxylic acid, which then readily reacts with the amine component to form the desired amide bond. This pathway effectively circumvents the side reactions associated with the use of carbodiimides alone.

The generally accepted mechanism for carbodiimide-mediated peptide coupling in the presence of Oxyma is as follows:

-

The carboxylic acid reacts with the carbodiimide (B86325) (e.g., DIC or EDC) to form a highly reactive O-acylisourea intermediate.

-

This intermediate can then follow two pathways:

-

Undesired Pathway (without Oxyma): The O-acylisourea can rearrange to a stable N-acylurea, which is a common side product that is difficult to remove. It can also lead to racemization through the formation of an oxazolone (B7731731) intermediate.

-

Desired Pathway (with Oxyma): The O-acylisourea rapidly reacts with Oxyma to form the Oxyma-active ester.

-

-

The Oxyma-active ester is more stable than the O-acylisourea, preventing the formation of N-acylurea. It is also highly electrophilic, allowing for efficient acylation of the amine component.

-

The amine attacks the carbonyl carbon of the active ester, leading to the formation of the peptide bond and the release of Oxyma.

Caption: Mechanism of Oxyma-assisted peptide bond formation.

Quantitative Data Presentation: A Comparative Analysis

Numerous studies have quantitatively demonstrated the superiority of Oxyma over HOBt and its comparability to HOAt in peptide synthesis. The following tables summarize key performance data.

Table 1: Racemization Suppression in Peptide Synthesis

| Peptide Model | Coupling Additive | % D-Isomer (Racemization) | Reference |

| Z-Phg-Pro-NH₂ | HOBt | 9.3 | [3] |

| HOAt | 3.3 | [3] | |

| Oxyma | 1.0 | [3] | |

| Z-Phe-Val-Pro-NH₂ | HOBt | 8.9 | [3] |

| HOAt | 2.1 | [3] | |

| Oxyma | 3.8 | [3] | |

| H-Gly-Cys-Phe-NH₂ | HOBt | 0.2 | [1] |

| HOAt | 0.1 | [1] | |

| Oxyma | 0.1 | [1] | |

| H-Gly-His-Phe-NH₂ | HOBt | 5.1 | [3] |

| HOAt | 1.9 | [3] | |

| Oxyma | 3.0 | [3] |

Lower % D-Isomer indicates better suppression of racemization.

Table 2: Coupling Efficiency in the Synthesis of Difficult Peptides

| Peptide Sequence | Coupling Additive | Product Purity/Yield (%) | Reference |

| H-Tyr-Aib-Aib-Phe-Leu-NH₂ | DIC/HOBt | 8.4 | [3] |

| DIC/HOAt | 37.5 | [3] | |

| DIC/Oxyma | 42.8 | [3] | |

| H-Tyr-MeGly-MeGly-Phe-Leu-NH₂ | DIC/HOBt | Lower Yield | [1] |

| DIC/HOAt | Comparable to Oxyma | [1] | |

| DIC/Oxyma | Higher Yield | [1] |

Aib = α-aminoisobutyric acid, a sterically hindered amino acid.

Experimental Protocols

Protocol 1: Solution-Phase Amide Bond Formation using Oxyma/EDC

This protocol is suitable for the synthesis of dipeptides and other small molecules in solution.

Materials:

-

Carboxylic Acid (e.g., Z-L-Phg-OH): 1.0 equiv

-

Amine Hydrochloride (e.g., H-Val-OMe·HCl): 1.0 equiv

-

EDC·HCl: 1.0 equiv

-

Oxyma: 1.0 equiv

-

Diisopropylethylamine (DIEA): 1.0 equiv

-

Solvent: Dichloromethane (DCM) or a 1:1 mixture of DCM/Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and Oxyma (1.0 equiv) in the chosen solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC·HCl (1.0 equiv) to the solution and stir for 2-5 minutes to pre-activate the carboxylic acid. The solution will typically turn bright yellow.

-

Add the amine hydrochloride (1.0 equiv) to the reaction mixture, followed by the addition of DIEA (1.0 equiv) to neutralize the hydrochloride salt.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 1 N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.[4]

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Oxyma/DIC

This protocol describes a typical manual Fmoc-based SPPS coupling cycle.

Materials:

-

Fmoc-protected amino acid: 3-5 equiv (relative to resin loading)

-

Oxyma: 3-5 equiv

-

DIC: 3-5 equiv

-

Resin-bound peptide with a free N-terminal amine

-

DMF (peptide synthesis grade)

-

Piperidine (B6355638) solution in DMF (typically 20%)

-

DCM

Procedure:

-

Fmoc-Deprotection:

-

Treat the resin with the piperidine solution for 2 minutes.

-

Drain the solution and repeat the treatment for 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-6 times).

-

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equiv) and Oxyma (3-5 equiv) in DMF.

-

Add DIC (3-5 equiv) to this solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the ninhydrin (B49086) test.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

-

Chain Elongation:

-

Repeat steps 1-3 for each subsequent amino acid in the peptide sequence.

-

Caption: General workflow for an SPPS coupling cycle using Oxyma.

Applications Beyond Peptide Synthesis

While Oxyma is most renowned for its role in peptide synthesis, its utility extends to other areas of organic synthesis where efficient amide bond formation is required. Furthermore, derivatives of Oxyma have been developed as versatile reagents for other transformations.

-

General Amide Synthesis: The protocols described above can be adapted for the synthesis of a wide range of amides from various carboxylic acids and amines.

-

Ester and Thioester Synthesis: Oxyma-based coupling reagents have been successfully employed for the synthesis of esters and thioesters, which are important functional groups in many natural products and pharmaceuticals.[5]

-

Synthesis of Hydroxamates: These reagents are also effective in the preparation of hydroxamic acids, a class of compounds with significant biological activities.

-

Conversion of Aldoximes to Nitriles: O-Sulfonate esters of Oxyma have been shown to be efficient promoters for the conversion of aldoximes to the corresponding nitriles under mild conditions.

Conclusion

This compound (Oxyma) has rightfully earned its place as an indispensable tool in the modern synthetic chemist's arsenal. Its discovery and development represent a significant step forward in promoting safer laboratory practices without compromising on efficiency. As demonstrated by the extensive comparative data, Oxyma consistently delivers high yields and excellent stereochemical purity in peptide and amide synthesis, often surpassing the performance of its hazardous predecessors. The detailed protocols provided in this guide are intended to facilitate the seamless integration of this versatile reagent into a wide range of research and development activities, from academic laboratories to industrial drug discovery programs. The continued exploration of Oxyma and its derivatives promises to further expand the boundaries of efficient and sustainable chemical synthesis.

References

Theoretical Insights into the Reaction Pathways of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-2-(hydroxyimino)acetate, widely known as Oxyma, has emerged as a critical additive in peptide synthesis and broader organic chemistry, lauded for its ability to suppress racemization and enhance coupling efficiency.[1][2] Despite its extensive practical application, a comprehensive theoretical understanding of its reaction pathways remains an area of active investigation. This technical guide synthesizes the current knowledge on the theoretical studies of Oxyma's reaction mechanisms, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways. It also highlights gaps in the current theoretical landscape, offering a roadmap for future computational research to further elucidate the reactivity of this pivotal molecule.

Introduction

This compound (Oxyma) is an oxime derivative of ethyl cyanoacetate (B8463686) that has become an indispensable tool in modern peptide synthesis, often replacing hazardous additives like 1-hydroxybenzotriazole (B26582) (HOBt).[1][2] Its efficacy lies in its pronounced acidity (pKa 4.60), which allows it to act as a potent acyl-activating and racemization-suppressing agent when used in conjunction with carbodiimides such as diisopropylcarbodiimide (DIC).[2] While its synthetic utility is well-documented, a deeper, theoretical understanding of its reaction pathways is crucial for optimizing reaction conditions, minimizing side reactions, and designing novel, more efficient coupling reagents. This guide delves into the theoretical underpinnings of Oxyma's reactivity, focusing on key reaction pathways including its role in amide bond formation, potential side reactions, and the behavior of its derivatives.

Core Reaction Pathway: Amide Bond Formation

The primary role of Oxyma in peptide synthesis is to facilitate the formation of an amide bond between a carboxylic acid (e.g., an N-protected amino acid) and an amine. This process proceeds via the formation of an activated Oxyma ester intermediate.

Mechanism of Action

The generally accepted mechanism involves two main steps:

-

Activation: The carbodiimide (B86325) (e.g., DIC) activates the carboxylic acid, which is then rapidly trapped by Oxyma to form the active ester, O-acylisourea-Oxyma adduct. This intermediate is highly reactive.

-

Nucleophilic Attack: The amine component of the reaction then attacks the carbonyl carbon of the activated Oxyma ester, leading to the formation of the desired amide bond and the release of Oxyma.

A key aspect of Oxyma's effectiveness is its ability to outcompete the amine in reacting with the initially formed O-acylisourea, thereby preventing the formation of undesired byproducts and minimizing racemization of the amino acid.

References

The Efficacy and Advantages of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in Modern Chemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, has emerged as a superior and safer alternative to traditional benzotriazole-based additives in peptide synthesis and other amidation reactions. This technical guide provides an in-depth analysis of the key features, advantages, and applications of Oxyma. It details its mechanism of action in suppressing racemization and enhancing coupling efficiency, offers comprehensive experimental protocols for its synthesis and use, and presents quantitative data to support its efficacy. This document serves as a critical resource for researchers and professionals in organic synthesis and drug development seeking to optimize their chemical methodologies.

Introduction

The synthesis of peptides and other amide bond-containing molecules is a cornerstone of pharmaceutical and biotechnological research. The efficiency and fidelity of amide bond formation are paramount, with the prevention of racemization being a critical challenge. For decades, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been the industry standard for use with carbodiimides to facilitate these reactions. However, the inherent explosive nature of these benzotriazole (B28993) derivatives has raised significant safety concerns.

This compound (Oxyma) has been developed as a highly effective and non-explosive alternative. Its pronounced acidity (pKa 4.60) allows it to act as an excellent neutralizing reagent, suppressing base-catalyzed side reactions, most notably racemization.[1][2] This guide will explore the chemical properties, synthesis, and applications of Oxyma, providing the necessary technical details for its successful implementation in the laboratory.

Physicochemical Properties

Oxyma is a white to light yellow crystalline solid with good solubility in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (B109758) (DCM).[2][3] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₃ | [4] |

| Molecular Weight | 142.11 g/mol | [2][4] |

| Appearance | White to light yellow crystalline solid | [2][3] |

| Melting Point | 129-135 °C | [3] |

| pKa | 4.60 | [1][2] |

| CAS Number | 3849-21-6 | [4] |

Synthesis of this compound (Oxyma)

Oxyma is readily synthesized from the reaction of ethyl cyanoacetate (B8463686) with nitrous acid, which is generated in situ from sodium nitrite (B80452) and an acid.[1][2]

Experimental Protocol for Oxyma Synthesis

This protocol is adapted from established and reliable synthetic methods.[2][5]

Materials:

-

Ethyl cyanoacetate

-

Sodium nitrite (NaNO₂)

-

Acetic acid

-

2 N Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, dissolve sodium nitrite (8.3 g) in distilled water (50 mL).

-

To the stirred solution, add ethyl cyanoacetate (11.3 g).

-

Slowly add acetic acid (8 mL) to the mixture. The ester will dissolve, and a yellow precipitate of the sodium salt of Oxyma may form.

-

Continue stirring the mixture overnight.

-

Collect the crystalline product and dissolve it in 50 mL of 2 N HCl.

-

Extract the aqueous solution with diethyl ether (4 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to yield crude Oxyma.

-

The product can be purified by recrystallization from boiling water to yield a white crystalline solid (typical yield: 87%).[2][5]

Synthesis Workflow

Synthesis workflow for this compound (Oxyma).

Application in Peptide Synthesis

Oxyma's primary application is as an additive in carbodiimide-mediated peptide coupling reactions. It effectively suppresses racemization and improves coupling efficiency, leading to higher yields and purer products.[6][7]

Mechanism of Action

In the presence of a carbodiimide (B86325) (e.g., DIC or EDC), the carboxylic acid of the N-protected amino acid is activated to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and can undergo rearrangement to a stable N-acylurea, terminating the reaction. Oxyma intercepts the O-acylisourea to form an active ester, the Oxyma-ester. This active ester is more stable than the O-acylisourea, thus minimizing racemization, yet it is highly reactive towards the amine component, ensuring efficient peptide bond formation.[6][7][8]

Mechanism of Oxyma in peptide bond formation.

Experimental Protocol for Solution-Phase Peptide Coupling using Oxyma

This protocol details a general procedure for the coupling of two amino acid residues in solution.[3]

Materials:

-

N-protected amino acid (1.0 equiv)

-

Amino acid ester hydrochloride (1.0 equiv)

-

Oxyma (1.0 equiv)

-

N,N'-Diisopropylcarbodiimide (DIC) (1.0 equiv)

-

N,N-Diisopropylethylamine (DIEA) (1.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Standard aqueous workup solutions (1 N HCl, 10% NaHCO₃, brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 equiv) and Oxyma (1.0 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIC (1.0 equiv) to the cooled solution.

-

To this mixture, add the amino acid ester hydrochloride (1.0 equiv) followed by DIEA (1.0 equiv).

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring overnight.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer successively with 1 N HCl, 10% NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude peptide can be purified by column chromatography or recrystallization.

Quantitative Comparison and Advantages

Oxyma consistently demonstrates superior performance in terms of yield and suppression of racemization when compared to HOBt, and often performs on par with or better than HOAt, without the associated safety risks.[9]

Racemization Suppression

Studies have shown a significant reduction in the formation of undesirable epimers when Oxyma is used as an additive. For the synthesis of the dipeptide Z-L-Phg-Val-OMe, the use of Oxyma resulted in only 0.1% of the DL-epimer, compared to 3.7% with HOBt.[9]

| Additive | Coupling Reagent | % DL Epimer (Z-L-Phg-Val-OMe) | Reference |

| Oxyma | EDC-HCl | 0.1 | [9] |

| HOBt | EDC-HCl | 3.7 | [9] |

| HOAt | EDC-HCl | <1-2 | [9] |

Coupling Efficiency

The use of Oxyma generally leads to higher yields of the desired peptide. In the synthesis of Z-L-Phg-Val-OMe, the yield was reported to be 81-84% with Oxyma, which was an improvement over methods using HOBt.[9]

Logical Comparison of Coupling Additives

Comparison of Oxyma, HOBt, and HOAt.

Conclusion

This compound (Oxyma) represents a significant advancement in the field of chemical synthesis, particularly for peptide and amide bond formation. Its non-explosive nature makes it a much safer alternative to the traditionally used benzotriazole-based additives. Furthermore, extensive data demonstrates its high efficiency in promoting coupling reactions and its exceptional ability to suppress racemization, leading to higher yields and purer products. The straightforward synthesis and commercial availability of Oxyma, combined with its superior performance, position it as an indispensable tool for modern organic and medicinal chemists. The adoption of Oxyma in synthetic protocols can lead to safer, more efficient, and more economical production of complex molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. Ethyl cyanohydroxyiminoacetate - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C5H6N2O3 | CID 6399078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxyma as an additive in green solid-phase peptide synthesis [biosyn.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Methodological & Application

Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)

Abstract

This application note provides a detailed protocol for the synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate, commonly known as Oxyma, from ethyl cyanoacetate (B8463686). Oxyma is a crucial reagent in peptide synthesis, serving as an additive to carbodiimides to suppress racemization and other side reactions. The synthesis involves the nitrosation of ethyl cyanoacetate using sodium nitrite (B80452) in an acidic medium. This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis, purification, and characterization of the product.

Introduction

This compound (Oxyma) is an oxime derivative of ethyl cyanoacetate. It has gained significant attention in the field of drug development and peptide chemistry as a highly effective and non-explosive alternative to commonly used coupling additives like 1-hydroxybenzotriazole (B26582) (HOBt). Its pronounced acidity (pKa 4.60) allows it to act as a neutralizing agent for the basicity of carbodiimides, thereby minimizing base-catalyzed side reactions during peptide bond formation. The synthesis of Oxyma is achieved through the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and an acid. This note provides two effective protocols for its preparation.

Product Profile

-

Product Name: this compound; Oxyma

-

CAS Number: 3849-21-6

-

Molecular Formula: C5H6N2O3[1]

-

Molecular Weight: 142.11 g/mol [1]

-

Appearance: White to light yellow crystalline solid or powder.[2]

-

Solubility: Soluble in many common organic solvents used in peptide synthesis, such as dichloromethane (B109758) (DCM) and dimethylformamide (DMF).

Experimental Protocols

Two primary protocols for the synthesis of this compound are presented below. Protocol A utilizes a phosphoric acid/hydrochloric acid system, while Protocol B employs an acetic acid system.

Protocol A: Synthesis using Phosphoric Acid and Hydrochloric Acid

This protocol involves a two-stage acidic condition for the nitrosation reaction.

Materials:

-

Ethyl cyanoacetate (C5H7NO2)

-

Sodium nitrite (NaNO2)

-

Phosphoric acid (H3PO4)

-

Hydrochloric acid (HCl)

-

Water (H2O)

-

Diethyl ether

-

Sodium sulfate (B86663) (Na2SO4)

-

Round-bottom flask

-

Stirring plate and stir bar

-

Heating mantle or water bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup with silica (B1680970) gel

Procedure:

-

To a mixture of ethyl cyanoacetate (5g, 44.2mmol) and sodium nitrite (2.87g, 41.5mmol) in 35mL of water in a round-bottom flask, add phosphoric acid (1.83mL, 27mmol) at room temperature.[1]

-

Heat the mixture to 40°C and stir for one hour.[1]

-

After one hour, add 3.69mL of hydrochloric acid to the mixture and continue stirring for 18 hours at room temperature.[1]

-

Extract the reaction mixture three times with diethyl ether.[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[1]

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[1]

-

Purify the resulting residue by column chromatography on silica gel to obtain the final product.[1]

Protocol B: Synthesis using Acetic Acid

This protocol is a widely used method that can yield the product in high purity.

Materials:

-

Ethyl cyanoacetate (C5H7NO2)

-

Sodium nitrite (NaNO2)

-

Acetic acid

-

Water (H2O)

-

Ethanol (B145695) or Ethyl acetate (B1210297) for recrystallization

-

Round-bottom flask

-

Stirring plate and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Prepare a solution of sodium nitrite in water.

-

In a separate flask, dissolve ethyl cyanoacetate in acetic acid.

-

Cool the ethyl cyanoacetate solution in an ice bath.

-

Slowly add the sodium nitrite solution to the ethyl cyanoacetate solution while maintaining the temperature at 0-5°C. The reaction should be carried out at a pH of approximately 4.5 to prevent hydrolysis of the ester.

-

After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time to ensure the reaction goes to completion.

-

The product may precipitate out of the solution. Collect the solid by filtration.

-

Purify the crude product by recrystallization from ethanol or ethyl acetate to yield pure this compound.

Data Presentation

| Parameter | Protocol A | Protocol B | Reference |

| Starting Material | Ethyl cyanoacetate (5g, 44.2mmol) | Ethyl cyanoacetate | [1] |

| Reagents | NaNO2, H3PO4, HCl | NaNO2, Acetic Acid | [1] |

| Solvent | Water | Water, Acetic Acid | [1] |

| Reaction Time | 19 hours | Not specified | [1] |

| Temperature | Room Temperature to 40°C | 0-5°C | [1] |

| Yield | 69% (4.3g) | 87% (up to quantitative in buffered phosphoric acid) | [1] |

| Purification | Column Chromatography (Silica Gel) | Recrystallization (Ethanol or Ethyl Acetate) | [1] |

| Melting Point | Not Specified | 129-135 °C | [2][3] |

| ¹H NMR (300MHz, DMSO-d6) | δ 1.28 (t, 3H), 4.32 (q, 2H) | Not Specified | [1] |

Mandatory Visualization

Caption: Experimental workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound from ethyl cyanoacetate is a straightforward and efficient process. The choice between the two presented protocols may depend on the desired purity, yield, and available laboratory resources. Protocol B, utilizing acetic acid, is reported to provide a higher yield and may be preferable for large-scale synthesis due to the simpler purification method of recrystallization. Proper control of pH and temperature is crucial to optimize the reaction and minimize side product formation. The resulting product, Oxyma, is a valuable tool for researchers and professionals in the field of peptide synthesis and drug development.

References

Application Notes & Protocols: Ethyl 2-cyano-2-(hydroxyimino)acetate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction